molecular formula C27H46O B13754874 Epi-Allocholesterol CAS No. 566-90-5

Epi-Allocholesterol

Katalognummer: B13754874
CAS-Nummer: 566-90-5
Molekulargewicht: 386.7 g/mol
InChI-Schlüssel: UIMGHSAOLFTOBF-VEIPTCAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Epi-Allocholesterol is a unique isomer of cholesterol, which is a vital sterol in the human body. Cholesterol plays a crucial role in maintaining cell membrane integrity and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. This compound, like other cholesterol isomers, has distinct structural and functional properties that make it an interesting subject for scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Epi-Allocholesterol can be synthesized through various chemical reactions involving cholesterol derivatives. One common method involves the removal of hydrogen bromide from dibromocholestane derivatives using reagents like quinoline . This process results in the formation of cholestadienes, which can be further manipulated to obtain this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and chromatography to isolate the desired isomer .

Analyse Chemischer Reaktionen

Types of Reactions: Epi-Allocholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Epi-Allocholesterol has a wide range of applications in scientific research, including:

Wirkmechanismus

Epi-Allocholesterol exerts its effects by interacting with various molecular targets and pathways in the body. It can modulate the activity of enzymes involved in cholesterol metabolism, such as acyl-coenzyme A: cholesterol acyltransferases (ACATs). These enzymes catalyze the formation of cholesteryl esters, which are essential for cellular storage and plasma transport of cholesterol . Additionally, this compound may influence the expression of genes related to cholesterol metabolism through its interaction with nuclear receptors and other signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Epi-Allocholesterol is structurally similar to other cholesterol isomers, such as:

Uniqueness: this compound’s unique structural features, such as the specific arrangement of its double bonds and functional groups, distinguish it from other cholesterol isomers. These differences can result in distinct biological activities and potential therapeutic applications .

Eigenschaften

CAS-Nummer

566-90-5

Molekularformel

C27H46O

Molekulargewicht

386.7 g/mol

IUPAC-Name

(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25,28H,6-16H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1

InChI-Schlüssel

UIMGHSAOLFTOBF-VEIPTCAHSA-N

Isomerische SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)O)C

Kanonische SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.